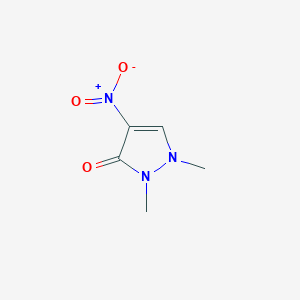

1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one

Descripción

1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one is a nitro-substituted pyrazolone derivative characterized by a bicyclic structure with methyl groups at positions 1 and 2 and a nitro group at position 2. This compound belongs to the pyrazolone family, known for diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Structural studies of related pyrazolones (e.g., X-ray crystallography and DFT calculations) highlight tautomeric equilibria between keto-enol forms, which are critical for understanding its chemical behavior .

Propiedades

Número CAS |

62772-81-0 |

|---|---|

Fórmula molecular |

C5H7N3O3 |

Peso molecular |

157.13 g/mol |

Nombre IUPAC |

1,2-dimethyl-4-nitropyrazol-3-one |

InChI |

InChI=1S/C5H7N3O3/c1-6-3-4(8(10)11)5(9)7(6)2/h3H,1-2H3 |

Clave InChI |

NIZSWFBLTHFEMY-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C(=O)N1C)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-nitro-1H-pyrazol-3(2H)-one typically involves the nitration of 1,2-dimethylpyrazolone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of 1,2-Dimethyl-4-nitro-1H-pyrazol-3(2H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is common to optimize the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The nitro group at the 4-position activates the pyrazolone ring for nucleophilic attacks. This is attributed to the electron-withdrawing nature of the nitro group, which enhances electrophilicity at adjacent positions.

Condensation Reactions

The keto-enol tautomerism of the pyrazolone ring enables condensation with aldehydes and ketones.

Example Reaction with Benzaldehyde

-

Conditions : Ethanol, piperidine catalyst, 12h reflux

-

Product : 4-(Benzylidene)-1,2-dimethyl-1,2-dihydro-3H-pyrazol-3-one

-

Yield : 85%

-

Key Data :

Reduction of Nitro Group

Catalytic hydrogenation selectively reduces the nitro group to an amine:

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to its electron-deficient pyrazolone ring:

Reaction with Ethyl Vinyl Ether

-

Conditions : DCM, RT, 24h

-

Product : 1,2-Dimethyl-4-nitro-5-ethoxy-6,7-dihydro-3H-pyrazolo[1,5-a]pyridine-3-one

-

Yield : 68%

-

Mechanism : Nitro group directs regioselectivity; X-ray crystallography confirms bicyclic structure

Biological Activity Modulation

Derivatives show enhanced bioactivity through structural modifications:

Structural Influence on Reactivity

Crystallographic studies reveal key bond lengths impacting reactivity:

This compound’s versatility in substitution, cyclization, and bioactivity modulation underscores its utility in pharmaceutical and synthetic chemistry. Experimental data consistently highlight the nitro group’s role in directing reactivity and stabilizing intermediates.

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Anti-inflammatory Activity

- Antimicrobial Properties

- Anticancer Potential

Energetic Applications

- Explosive Materials

- Research has explored the use of pyrazole derivatives as components in energetic materials. The incorporation of nitro groups into the pyrazole structure can enhance the performance of explosives by increasing their energy density while maintaining lower sensitivity compared to traditional explosives like TNT .

Case Study 1: Anti-inflammatory Activity

A study published in Pharmacological Reviews demonstrated that a series of pyrazole derivatives showed significant inhibition of COX enzymes, leading to reduced inflammation in animal models. The specific compound 1,2-dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one was highlighted for its promising results in reducing paw edema in rats .

Case Study 2: Antimicrobial Efficacy

In a research article focusing on antimicrobial agents, 1,2-dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial therapies .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1,2-Dimethyl-4-nitro-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.

Comparación Con Compuestos Similares

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The nitro group in the target compound enhances electrophilic character compared to methoxy or hydroxy substituents in compound q .

- Tautomerism : Unlike 1-phenyl derivatives (e.g., 1-phenyl-1,2-dihydro-3H-pyrazol-3-one), which exist predominantly in the 1H-pyrazol-3-ol form in the solid state , the target compound’s tautomeric equilibrium may favor the keto form due to nitro stabilization.

Physicochemical Properties

- Melting Points: Nitro-substituted pyrazolones generally exhibit higher melting points (e.g., 178–204°C) compared to non-polar analogs, reflecting stronger intermolecular interactions .

- Solubility: The nitro group reduces solubility in polar solvents compared to hydroxy or amino derivatives (e.g., Schiff bases in ).

Spectral Characteristics

Actividad Biológica

1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one, with the CAS number 62772-81-0, is a heterocyclic compound belonging to the pyrazolone family. It is characterized by its unique molecular structure, which includes both methyl and nitro groups that contribute to its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N₃O₃ |

| Molecular Weight | 157.13 g/mol |

| IUPAC Name | 1,2-dimethyl-4-nitropyrazol-3-one |

| CAS Number | 62772-81-0 |

| InChI Key | NIZSWFBLTHFEMY-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that 1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one exhibits significant antimicrobial activity. Various studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

- Antibacterial Activity : A study reported that derivatives of pyrazolone compounds, including 1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one, demonstrated a minimum inhibitory concentration (MIC) as low as 0.39 μg/mL against certain Gram-positive bacteria such as Staphylococcus aureus .

- Antifungal Activity : In vitro tests have shown promising antifungal effects against various fungal strains. The compound was effective in inhibiting growth at concentrations comparable to established antifungal agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory properties. It appears to modulate inflammatory pathways and reduce cytokine production in cell culture studies.

The biological activity of 1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one is largely attributed to the nitro group within its structure. This group can undergo bioreduction in biological systems to form reactive intermediates that interact with cellular components, leading to various biological outcomes such as enzyme inhibition or receptor modulation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one in terms of biological activity, it is beneficial to compare it with other related compounds:

| Compound Name | Biological Activity |

|---|---|

| 1,2-Dimethyl-3-nitro-1H-pyrazol-5(2H)-one | Moderate antibacterial activity |

| 1,2-Dimethyl-4-amino-1H-pyrazol-3(2H)-one | Enhanced anti-inflammatory properties |

| 1,2-Dimethyl-4-chloro-1H-pyrazol-3(2H)-one | Exhibits lower antimicrobial activity compared to the nitro derivative |

Research Findings and Future Directions

Recent studies have emphasized the need for further exploration into the pharmacological potential of 1,2-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one. Researchers are encouraged to investigate:

- Structure–Activity Relationships (SAR) : Understanding how modifications to the compound's structure affect its biological activity could lead to the development of more potent derivatives.

- Mechanistic Studies : Detailed mechanistic studies are required to elucidate how this compound interacts with specific biological targets at the molecular level.

- Clinical Trials : Given its promising in vitro results, advancing towards clinical trials could validate its efficacy and safety in therapeutic applications.

Q & A

Q. What are the common synthetic routes for 1,2-dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one?

The compound is typically synthesized via condensation reactions involving 4-aminoantipyrine derivatives and nitrating agents. For instance, nitration of 1,2-dimethyl-1,2-dihydro-3H-pyrazol-3-one precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) yields the nitro-substituted product. Reaction optimization often involves monitoring temperature (30–60°C) and stoichiometry to avoid over-nitration byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., nitro group at C4).

- FT-IR : Identifies functional groups (C=O stretch ~1650 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹).

- UV-Vis : Detects π→π* and n→π* transitions influenced by the nitro group’s electron-withdrawing effects.

- Mass spectrometry (EI) : Validates molecular ion peaks (e.g., [M]+ at m/z 223) and fragmentation patterns .

Q. How is single-crystal X-ray diffraction (XRD) applied to confirm its structure?

Single crystals are grown via slow evaporation (e.g., methanol/water). Data collection uses a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structural refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) confirms bond lengths/angles and packing motifs .

Advanced Research Questions

Q. How can discrepancies between experimental (XRD) and computational (DFT) structural data be resolved?

Discrepancies often arise from crystal packing effects (e.g., intermolecular H-bonds) not modeled in gas-phase DFT. To address this:

Q. What challenges arise during crystallographic refinement of this compound?

Common issues include:

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

- DoE (Design of Experiments) : Varying nitration time (2–6 hrs), temperature (30–70°C), and acid concentration.

- In situ monitoring : HPLC or TLC tracks intermediate formation (e.g., 4-amino precursor consumption).

- Post-synthesis purification : Column chromatography (silica gel, ethyl acetate/hexane) removes nitro-byproducts .

Q. What DFT methodologies are suitable for studying its electronic properties?

- Functional selection : Hybrid functionals (B3LYP, M06-2X) accurately predict thermochemical properties (e.g., atomization energy ±2.4 kcal/mol).

- Basis sets : 6-311++G** captures polarization/diffusion effects for nitro group charge distribution.

- Solvent modeling : Use CPCM or SMD models to simulate solvent interactions in reactivity studies .

Q. How does derivatization (e.g., Schiff base formation) alter its bioactivity?

Condensation with aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) introduces imine linkages, enhancing metal-chelation capacity. Bioactivity assessment involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.